2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester typically involves the esterification of 2-Chloro-5-iodo-4-methyl-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents on the aromatic ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 2-Chloro-5-iodo-4-methyl-benzyl alcohol.
Oxidation: Formation of 2-Chloro-5-iodo-4-methyl-benzoic acid.
Scientific Research Applications
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester depends on its application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes by binding to their active sites. The presence of both chlorine and iodine atoms can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoro-5-iodo-benzoic acid methyl ester: Similar structure but with a fluorine substituent instead of a methyl group.
2-Chloro-5-iodobenzoic acid: Lacks the methyl ester group, making it more acidic and reactive in certain conditions.
Uniqueness
2-Chloro-5-iodo-4-methyl-benzoic acid methyl ester is unique due to the combination of chlorine, iodine, and a methyl ester group on the aromatic ring. This unique substitution pattern provides distinct reactivity and properties, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-chloro-5-iodo-4-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBNMIWHXDQED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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